1-Éthyl-3-(4-fluorophényl)pipérazine

Vue d'ensemble

Description

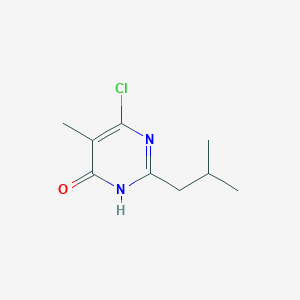

1-Ethyl-3-(4-fluorophenyl)piperazine is a compound that has been used in the synthesis of N,N-disubstituted piperazine . It is a major metabolite of niaparazine, a sedative, hypnotic drug . It is a substituted phenylpiperazine with a potential for abuse .

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-Ethyl-3-(4-fluorophenyl)piperazine, has been reported in various studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

1-Ethyl-3-(4-fluorophenyl)piperazine contains a total of 33 bonds; 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine . The molecular weight of this compound is 180.22 .Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesized oxadiazolopiperazine derivatives showed protein kinase inhibition activity . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide .Physical And Chemical Properties Analysis

1-Ethyl-3-(4-fluorophenyl)piperazine is a clear yellowish liquid after melting . It contains a total of 32 atoms; 17 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Fluorine atom .Applications De Recherche Scientifique

Découverte de médicaments

La pipérazine se classe au troisième rang des hétérocycles azotés les plus courants dans la découverte de médicaments . Elle est le composant clé de plusieurs médicaments à succès, tels que l'imatinib (également commercialisé sous le nom de Gleevec) ou le sildénafil, vendu sous le nom de Viagra . La présence de l'azote supplémentaire permet d'ajuster la géométrie 3D à la position distale du cycle à six chaînons, ce qui n'est pas facilement accessible avec les morpholines ou les pipéridines, les analogues hétérocycliques à six chaînons les plus proches des pipérazines .

Chimie médicinale

La pipérazine est répandue dans divers agents pharmacologiques aux propriétés anxiolytiques, antivirales, cardioprotectrices, anticancéreuses et antidépressives . Les sites des atomes d'azote servent de donneurs/accepteurs de liaisons hydrogène, ce qui permet d'ajuster les interactions avec les récepteurs, ainsi que d'augmenter la solubilité dans l'eau et la biodisponibilité .

Synthèse de la N,N -disubstituée Pipérazine

La 1-(4-fluorophényl)pipérazine a été utilisée dans la synthèse de la N,N -disubstituée pipérazine .

Fonctionnalisation C–H

Des progrès majeurs ont été réalisés dans la fonctionnalisation C–H des atomes de carbone du cycle pipérazine . Ce processus permet la création de pipérazines fonctionnalisées .

Chimie photoredox

Les pipérazines sont utilisées en chimie photoredox, une branche de la chimie qui traite des effets de la lumière sur les réactions chimiques .

Chimie hétérocyclique

Les pipérazines sont un composant clé en chimie hétérocyclique, qui implique la synthèse et l'application de composés hétérocycliques .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The recent developments in the synthesis of piperazine derivatives, including 1-Ethyl-3-(4-fluorophenyl)piperazine, have opened up new possibilities for their use in various fields . The focus of future research could be on further exploring the biological and pharmaceutical activity of these compounds .

Analyse Biochimique

Biochemical Properties

1-Ethyl-3-(4-fluorophenyl)piperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as α-amylase, which is crucial for the hydrolysis of carbohydrates into glucose . The compound acts as an inhibitor of α-amylase, thereby potentially reducing glucose levels in the blood. This interaction is characterized by the binding of 1-Ethyl-3-(4-fluorophenyl)piperazine to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Cellular Effects

The effects of 1-Ethyl-3-(4-fluorophenyl)piperazine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine receptors . The compound’s interaction with these receptors can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, in neuronal cells, 1-Ethyl-3-(4-fluorophenyl)piperazine can modulate neurotransmitter release, impacting mood and behavior.

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(4-fluorophenyl)piperazine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions . For example, its binding to α-amylase results in enzyme inhibition, while its interaction with serotonin receptors can activate downstream signaling pathways. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-(4-fluorophenyl)piperazine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-Ethyl-3-(4-fluorophenyl)piperazine in vitro has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-(4-fluorophenyl)piperazine vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enzyme inhibition and modulation of neurotransmitter release. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential organ damage. These dosage-dependent effects are crucial for determining the therapeutic window of the compound.

Metabolic Pathways

1-Ethyl-3-(4-fluorophenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes such as hydroxylation and conjugation, which are essential for its elimination from the body. These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its biotransformation.

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(4-fluorophenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, leading to its accumulation in specific tissues. This distribution pattern is critical for its pharmacological effects, as it determines the compound’s localization and concentration within the body.

Subcellular Localization

1-Ethyl-3-(4-fluorophenyl)piperazine exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria can influence cellular metabolism and energy production. Understanding the subcellular localization of 1-Ethyl-3-(4-fluorophenyl)piperazine is essential for elucidating its biochemical mechanisms.

Propriétés

IUPAC Name |

1-ethyl-3-(4-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLZNHHURYNMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)

![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)

![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)